(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine
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Overview
Description
(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine is an organic compound that features a pyridine ring substituted with bromine and fluorine atoms, and a phenyl ring attached to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluoropyridine and phenylmethanamine.
Reaction Conditions: The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reaction: The key step is the coupling reaction between the pyridine derivative and the phenylmethanamine, which can be facilitated by a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms (bromine and fluorine) on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary amines.
Scientific Research Applications
(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the pyridine ring can enhance the compound’s binding affinity and selectivity towards these targets. The methanamine group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluoropyridin-3-yl)methanol
- (5-Bromo-3-fluoropyridin-2-yl)methanol
- (5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride
Uniqueness
(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The phenylmethanamine moiety also provides additional functionalization possibilities, making it a versatile compound for various applications.
Biological Activity
(2-(5-Bromo-3-fluoropyridin-2-yl)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyridine ring substituted with bromine and fluorine, which may influence its biological interactions.
Research indicates that compounds similar to this compound often interact with various biological targets, including receptors and enzymes. The presence of the bromine and fluorine atoms can enhance binding affinity and selectivity towards specific biological pathways.
Antimicrobial Activity
Several studies have reported on the antimicrobial properties of similar compounds. For instance, derivatives with halogen substitutions have shown enhanced activity against both Gram-positive and Gram-negative bacteria. A study highlighted the effectiveness of halogenated phenylmethanamines in inhibiting bacterial growth, suggesting that this compound might exhibit similar properties .
Anticancer Properties
The compound's structural analogs have been investigated for their anticancer activity. For example, compounds containing pyridine rings have been found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that related compounds could inhibit key signaling pathways involved in tumor growth .
Data Table on Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Enzyme Inhibition | Modulation of key metabolic enzymes |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several phenylmethanamine derivatives against common pathogens. The results indicated that the bromine and fluorine substitutions significantly enhanced the antimicrobial efficacy compared to non-halogenated analogs. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies using cancer cell lines demonstrated that this compound could effectively reduce cell viability. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression at the G1 phase. These findings suggest a promising role for this compound in cancer therapeutics.
Properties
Molecular Formula |
C12H10BrFN2 |
---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
[2-(5-bromo-3-fluoropyridin-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H10BrFN2/c13-9-5-11(14)12(16-7-9)10-4-2-1-3-8(10)6-15/h1-5,7H,6,15H2 |
InChI Key |
UMZVNOAHRBXMDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=C(C=C(C=N2)Br)F |
Origin of Product |
United States |
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